3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine
Overview
Description
3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-4A and has been studied for its potential use in drug development, as well as in the field of chemical biology. In
Mechanism of Action
Mode of Action
It is synthesized from pentafluoropyridine and sodium azide . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is synthesized via a nucleophilic substitution reaction
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine are not well-studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 190.15 g/mol , which could influence its pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-4A is its selectivity towards a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, one of the limitations of DFP-4A is its potential toxicity, which may limit its use in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of DFP-4A.
Future Directions
There are several future directions for the study of DFP-4A. One area of research is the development of DFP-4A derivatives with improved selectivity and potency towards the target kinase. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP-4A, as well as its potential use as an anti-cancer agent. Finally, the development of new methods for the synthesis of DFP-4A may lead to improved yields and purity, which could facilitate its use in various research applications.
In conclusion, DFP-4A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DFP-4A involves the reaction of 3,5-difluoropyridine-4-carboxaldehyde with hydrazine hydrate in the presence of a catalyst. DFP-4A has been studied for its potential use as a chemical probe in the field of chemical biology, as well as in drug development. Its mechanism of action involves the inhibition of a specific protein kinase, which can have various biochemical and physiological effects. While DFP-4A has several advantages for lab experiments, such as its selectivity towards a specific protein kinase, it also has limitations, such as its potential toxicity. Finally, there are several future directions for the study of DFP-4A, including the development of new derivatives, further studies on its biochemical and physiological effects, and the development of new synthesis methods.
Scientific Research Applications
DFP-4A has been studied for its potential use as a chemical probe in the field of chemical biology. It has been reported to selectively inhibit the activity of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes. DFP-4A has also been investigated for its potential use in drug development, as it has been shown to have anti-cancer activity in vitro.
properties
IUPAC Name |
3,5-difluoro-2,6-dihydrazinylpyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N6/c6-1-3(8)2(7)5(13-10)11-4(1)12-9/h9-10H2,(H4,8,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWGZRPDWOHEEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)NN)NN)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258664 | |
Record name | 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine | |
CAS RN |
537033-82-2 | |
Record name | 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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